molecular formula C19H28ClN5O4 B195032 N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride CAS No. 72104-34-8

N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride

Cat. No. B195032
CAS RN: 72104-34-8
M. Wt: 425.9 g/mol
InChI Key: GQMLZHKGIOTQJN-UHFFFAOYSA-N
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Description

“N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride” is a chemical compound . It is also known as Alfuzosin .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolin-2-ylamino group attached to a propyl-N-methyltetrahydrofuran-2-carboxamide group . The molecular formula is C19H27N5O4 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 389.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the search results .

Scientific Research Applications

Antihypoxic Activity

Research has shown the potential antihypoxic effects of compounds related to N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride. Specifically, 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amide hydrochlorides, related in structure, have been found to exhibit high antihypoxic effects, suggesting their potential as antioxidants and for further pharmacological testing (Ukrainets, Mospanova, & Davidenko, 2014).

Analgesic and Anti-Inflammatory Activities

Compounds structurally similar to N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride, such as (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides, have demonstrated analgesic effects in tests like the hotplate test. These compounds also exhibited significant anti-inflammatory effects in models like carrageenan-induced inflammation, suggesting their potential use as analgesic and anti-inflammatory agents (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Antitubercular and Antibacterial Activities

Studies have shown that quinazolinone analogs, similar in structure to N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride, possess significant antitubercular and antibacterial activities. These compounds were effective against Mycobacterium tuberculosis and various bacterial strains, suggesting their potential application in treating tuberculosis and bacterial infections (Rao & Subramaniam, 2015).

properties

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyloxolane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMLZHKGIOTQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543369
Record name N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl}-N-methyloxolane-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-amino-6,7-dimethoxyquinazolin-2-ylamino)propyl)-N-methyltetrahydrofuran-2-carboxamide hydrochloride

CAS RN

72104-34-8
Record name N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl}-N-methyloxolane-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-N-methyltetrahydrofuran-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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